7-bromo-2-methyl-1H-quinazolin-4-one
Beschreibung
7-Bromo-2-methyl-1H-quinazolin-4-one (CAS 403850-89-5) is a quinazolin-4-one derivative characterized by a bromine atom at position 7 and a methyl group at position 2 of the heterocyclic core. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.069 g/mol and a density of 1.7±0.1 g/cm³ .
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride.
Formation of Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Bromination: The intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position.
Cyclization: The brominated intermediate undergoes cyclization to form 7-bromo-2-methyl-1H-quinazolin-4-one.
Industrial Production Methods
Industrial production of 7-bromo-2-methyl-1H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-methyl-1H-quinazolin-4-one, while oxidation can produce 7-bromo-2-methylquinazolin-4-one derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the potential of 7-bromo-2-methyl-1H-quinazolin-4-one as a lead compound for developing novel anticancer agents. Studies have shown that derivatives of quinazolin-4(3H)-one can inhibit the deubiquitinase USP7, which is implicated in tumorigenesis via the p53-MDM2-USP7 pathway. For instance, compounds derived from this scaffold have demonstrated significant potency against USP7, with IC50 values indicating effective inhibition in gastric cancer cell lines .
2. Antimicrobial Activity
The compound has been investigated for its anti-virulence properties against Pseudomonas aeruginosa, particularly in cystic fibrosis patients. It has been shown to reduce biofilm formation and the production of virulence factors such as pyocyanin . The ability to modulate quorum sensing systems in bacteria presents a promising therapeutic strategy against antibiotic-resistant infections.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to understand how modifications to the quinazolinone scaffold affect biological activity. For example, variations in substituents at different positions on the quinazoline ring can lead to significant changes in potency against specific biological targets . This information is crucial for guiding the design of more effective derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-4(3H)-quinazolinone | Lacks bromo group | Different reactivity |
| 7-bromo-4(3H)-quinazolinone | Lacks amino group | Affects interactions |
| 2-amino-6-bromo-(4(3H)-quinazolinone) | Bromo at different position | Variations in activity |
| 7-bromo-2-methylquinoline | Similar structure | Different pharmacological profiles |
Case Studies
1. USP7 Inhibition
In a study focused on novel quinazolinone derivatives, compounds such as C9 and C19 were synthesized and evaluated for their ability to inhibit USP7. These compounds showed promising results, with C19 exhibiting an IC50 value of 0.595 μM, indicating strong potential as anticancer agents .
2. Modulation of Biofilm Formation
Another study investigated the effects of 7-bromo-2-methyl-1H-quinazolin-4-one derivatives on Pseudomonas aeruginosa biofilms. Compounds such as 6 and 8a significantly reduced biofilm formation by 25% and 58%, respectively, demonstrating their potential as anti-infective agents without compromising cell viability .
Wirkmechanismus
The mechanism of action of 7-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 7-bromo-2-methyl-1H-quinazolin-4-one, emphasizing substituent positions and similarity scores:
Key Observations :
- Positional Isomerism : The bromine position significantly affects similarity. For example, 8-bromo-6-methylquinazolin-4-one (similarity score 0.74) differs from the target compound in bromine placement (C8 vs. C7), which may alter electronic properties and biological interactions .
- Halogenation Impact : Di-bromo derivatives like RS 18 (6,8-dibromo substitution) exhibit higher molecular weights and distinct pharmacological profiles, such as enhanced antimicrobial activity due to increased halogen content .
Physical and Chemical Properties
- Melting Points : The dibromo analog RS 18 has a high melting point (304°C ), attributed to increased molecular symmetry and halogen-induced intermolecular forces . In contrast, the target compound’s melting point is unspecified, though its lower halogen content suggests a moderate value compared to RS 16.
- Solubility and Reactivity : Chloromethyl-substituted analogs (e.g., 5-bromo-2-chloromethyl-1H-quinazolin-4-one) are likely less lipophilic (LogP 1.48 for the target compound vs. ~2.0 estimated for chloromethyl derivatives) but more reactive due to the Cl-CH₂ group .
Pharmacological Activities
Antimicrobial and Anti-inflammatory Effects
- Dibromo Analogs: RS 18 shows enhanced anti-inflammatory activity (30–40% reduction in edema at 50 mg/kg in murine models) compared to mono-bromo derivatives, likely due to increased halogen-mediated enzyme inhibition .
Antihistaminic and CNS Activities
- Triazoloquinazolinones: Though structurally distinct (e.g., triazolo-fused cores), these analogs (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) exhibit potent H1-antihistaminic activity (IC₅₀ ~0.8 nM), underscoring the quinazolinone scaffold’s versatility in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-2-methyl-1H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoxazinones with nitrogen nucleophiles. For example, refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours yields the target compound (75% yield) . Optimization involves adjusting solvent systems (e.g., glacial acetic acid for dibromo intermediates ) and monitoring reaction progress via TLC. Elevated temperatures (>120°C) and anhydrous conditions improve cyclization efficiency .
Q. How should researchers characterize the structural purity of 7-bromo-2-methyl-1H-quinazolin-4-one using spectroscopic methods?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and NH/amine bands at 3200–3400 cm⁻¹ .
- NMR : Confirm aromatic protons (δ 7.2–8.5 ppm in DMSO-d₆) and methyl groups (δ 2.5–3.0 ppm for CH₃) via ¹H NMR. ¹³C NMR detects the quinazolinone carbonyl (δ 160–165 ppm) .
- GC-MS : Verify molecular ion peaks (e.g., m/z 267 for C₉H₈BrN₂O) and fragmentation patterns .
Q. What in vitro pharmacological assays are suitable for preliminary evaluation of 7-bromo-2-methyl-1H-quinazolin-4-one’s bioactivity?
- Methodological Answer :
- Analgesic activity : Tail-flick or hot-plate assays in rodent models, comparing latency times post-administration .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC values .
- Dose-response studies : Use logarithmic concentration ranges (1–100 µM) to establish EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different substituted quinazolinone derivatives?
- Methodological Answer :
- Triangulation : Combine quantitative bioassay data with qualitative structural insights (e.g., electron-withdrawing substituents like Br enhance receptor binding ).
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) to identify outliers .
- Mechanistic studies : Employ molecular docking to correlate substituent effects (e.g., bromine’s steric/electronic impact) with activity trends .
Q. What computational strategies are effective for predicting the interaction of 7-bromo-2-methyl-1H-quinazolin-4-one with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., GABAₐ receptors ). Optimize parameters by validating against crystallographic data.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What are the challenges in scaling up the synthesis of 7-bromo-2-methyl-1H-quinazolin-4-one while maintaining regioselectivity?
- Methodological Answer :
- Side reactions : Bromine’s electrophilicity may lead to undesired substitutions; control via low-temperature stepwise addition of reagents .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .
- Catalyst optimization : Screen Pd/C or CuI catalysts for cross-coupling steps to minimize byproducts .
Methodological Notes
- Safety : Handle brominated intermediates under fume hoods due to toxicity (H313/H333 hazards ).
- Data validation : Ensure NMR spectra are referenced to TMS and GC-MS data matched to NIST libraries .
- Reproducibility : Report reaction conditions (solvent purity, heating rate) in detail to align with published protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
